N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route could include the following steps:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki coupling reaction using a boronic acid derivative of thiophene.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using carbodiimide reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield partially or fully hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide, used in various organic synthesis applications.
Uniqueness
N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of its quinoline and thiophene moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H17N3O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2S/c1-13-10-11-20(28-13)19-12-16(14-6-2-4-8-17(14)24-19)22(27)25-18-9-5-3-7-15(18)21(23)26/h2-12H,1H3,(H2,23,26)(H,25,27) |
InChI Key |
BTJIHHRRTVWITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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